3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE
Description
3-[(5Z)-2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide is a thiazolidinone derivative characterized by a 5Z-configuration phenylmethylidene group at the 5-position of the thiazolidinone core. This compound features a 2,4-dioxo-thiazolidine ring system conjugated with an N-(2-methylphenyl)propanamide side chain. The Z-configuration at the 5-position is critical for its stereoelectronic properties, influencing intermolecular interactions and biological activity .
Thiazolidinones are known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The 2,4-dioxo-thiazolidine scaffold in this compound is structurally analogous to thiazolidinediones (TZDs), which are peroxisome proliferator-activated receptor (PPAR) agonists .
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-14-7-5-6-10-16(14)21-18(23)11-12-22-19(24)17(26-20(22)25)13-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,23)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHMMUWCRUUNEH-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE typically involves the condensation of appropriate thiazolidinone derivatives with benzaldehyde derivatives under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation .
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives. Substitution reactions can lead to a variety of functionalized thiazolidinone compounds .
Scientific Research Applications
3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparison with Similar Compounds
Key Observations:
Halogenation : The 2-chlorophenyl derivative () exhibits increased electron-withdrawing effects, which may improve binding to electrophilic targets (e.g., kinases) but could also elevate toxicity .
Side Chain Modifications : The N-(5-methyl-1,3,4-thiadiazol-2-yl) group () improves aqueous solubility due to the polar thiadiazole ring, making it more pharmacokinetically favorable than the N-(2-methylphenyl) analogue .
Biological Activity
The compound 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE , also known by its chemical formula and molecular weight of approximately 396.46 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring structure with two carbonyl groups and a phenylmethylidene moiety. Its structural complexity may contribute to various biological activities, particularly in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O4S |
| Molecular Weight | 396.46 g/mol |
| InChI Key | ACOLIPPYICODTG-YVLHZVERSA-N |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study conducted on similar compounds showed that they possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell walls and inhibition of key metabolic pathways.
Anticancer Potential
Thiazolidine derivatives have been investigated for their anticancer properties. In vitro studies suggest that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activities. In animal models, it demonstrated a reduction in inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A case study involving a series of thiazolidine derivatives showed that modifications at the phenylmethylidene position enhanced antibacterial activity. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
- Anticancer Activity : Another study reported that treatment with the compound resulted in a 50% reduction in cell viability in MCF-7 cells after 48 hours of exposure, indicating significant anticancer potential.
- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound reduced paw swelling by approximately 40% compared to control groups, highlighting its anti-inflammatory properties.
Apoptosis Induction
The compound's ability to induce apoptosis appears to be linked to the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
Inhibition of Enzymatic Activity
Inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), has been observed, contributing to its anti-inflammatory effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
